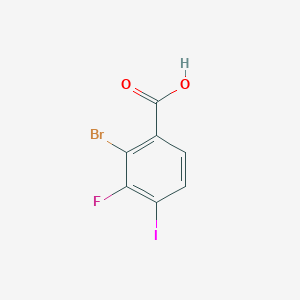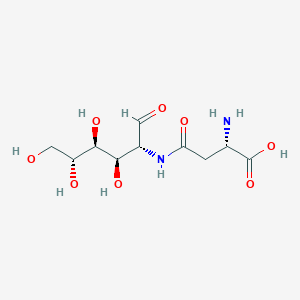
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is a glycated amino acid derivative formed through the reaction of 2-deoxy-D-glucose with L-asparagine. This compound is of interest due to its role in protein glycation, a non-enzymatic posttranslational modification that has implications in various biological processes and diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine typically involves the reaction of 2-deoxy-D-glucose with L-asparagine under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the glycosidic bond. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are used to produce the precursor molecules, followed by chemical synthesis and purification steps. The use of bioreactors and advanced purification technologies ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the glycosidic bond to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the glycosidic bond with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted glycosides.
Wissenschaftliche Forschungsanwendungen
N-(2-Deoxy-D-glucos-2-yl)-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study glycation reactions and their kinetics.
Biology: Investigated for its role in protein glycation and its effects on protein function.
Medicine: Studied for its potential involvement in diseases such as diabetes and Alzheimer’s disease.
Industry: Used in the development of glycation inhibitors and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of N-(2-Deoxy-D-glucos-2-yl)-L-asparagine involves its interaction with proteins, leading to the formation of advanced glycation end products (AGEs). These AGEs can alter protein structure and function, contributing to various pathological conditions. The compound primarily targets lysine residues in proteins, forming stable glycation products through a series of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
N-(2-Deoxy-D-glucos-2-yl)-L-lysine: Another glycated amino acid derivative with similar glycation properties.
N-(2-Deoxy-D-glucos-2-yl)-L-arginine: A compound with similar structure but different reactivity due to the presence of an arginine residue.
Comparison: N-(2-Deoxy-D-glucos-2-yl)-L-asparagine is unique due to its specific interaction with asparagine residues, which can lead to different glycation patterns and biological effects compared to other glycated amino acids. Its unique structure allows for specific studies on the role of asparagine glycation in various biological processes.
Eigenschaften
Molekularformel |
C10H18N2O8 |
|---|---|
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-4(10(19)20)1-7(16)12-5(2-13)8(17)9(18)6(15)3-14/h2,4-6,8-9,14-15,17-18H,1,3,11H2,(H,12,16)(H,19,20)/t4-,5-,6+,8+,9+/m0/s1 |
InChI-Schlüssel |
AOZGFPNZEKCLLI-DPNYYRAHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


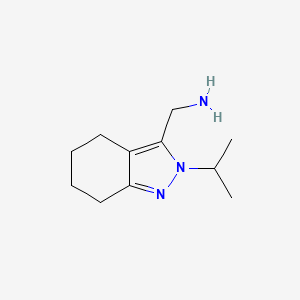
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
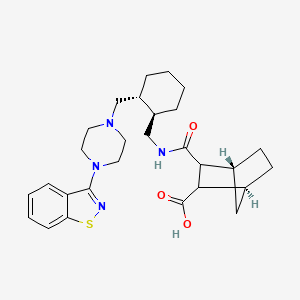
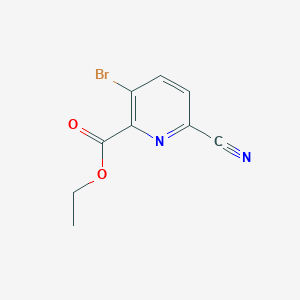
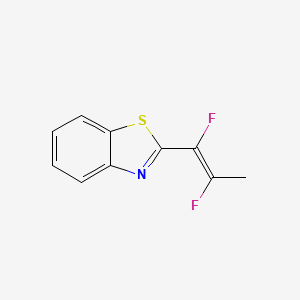
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
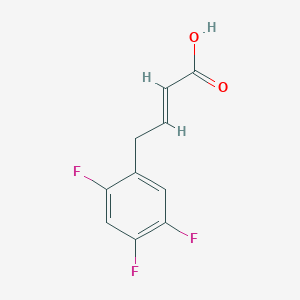
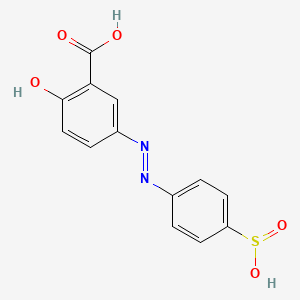
![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)

![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)
![4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B15293275.png)
